molecular formula C11H11ClN2 B13083305 1-(3-Chloroprop-2-en-1-yl)-1H-indol-7-amine

1-(3-Chloroprop-2-en-1-yl)-1H-indol-7-amine

Cat. No.: B13083305
M. Wt: 206.67 g/mol
InChI Key: CFAOSADXYAMFJQ-QHHAFSJGSA-N
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Description

1-(3-Chloroprop-2-en-1-yl)-1H-indol-7-amine is a synthetic indole derivative supplied with high purity for research applications. The compound features a 1H-indole-7-amine core structure substituted with a 3-chloroprop-2-en-1-yl group, yielding the molecular formula C11H11ClN2 and a molecular weight of 206.67 . The indole scaffold is a privileged structure in medicinal chemistry and is known for its wide spectrum of biological activities. Researchers value indole derivatives as key intermediates and pharmacophores in the development of novel therapeutic agents . While the specific biological data for this compound is an area of ongoing investigation, indole-based compounds, in general, have demonstrated significant potential in scientific research, showing activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial effects . The reactive chlorine and amine functional groups on its structure make it a versatile building block for further chemical synthesis, including the creation of more complex molecules for drug discovery and development. This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

1-[(E)-3-chloroprop-2-enyl]indol-7-amine

InChI

InChI=1S/C11H11ClN2/c12-6-2-7-14-8-5-9-3-1-4-10(13)11(9)14/h1-6,8H,7,13H2/b6-2+

InChI Key

CFAOSADXYAMFJQ-QHHAFSJGSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)N)N(C=C2)C/C=C/Cl

Canonical SMILES

C1=CC2=C(C(=C1)N)N(C=C2)CC=CCl

Origin of Product

United States

Preparation Methods

Indole Formation via Palladium-Catalyzed Coupling

A widely used method for preparing substituted indoles involves palladium-catalyzed cyclization of 2-haloaryl vinyl compounds with amines. For example, the general procedure involves:

  • Reacting 1-bromo-2-(2-chlorovinyl)benzene with an appropriate amine under palladium acetate catalysis.
  • Using ligands such as tri-tert-butylphosphonium tetrafluoroborate and bases like sodium tert-butoxide.
  • Heating the mixture in toluene at elevated temperatures (~130 ºC) for several hours.

This method yields indoles substituted at the nitrogen with various groups, and can be adapted to introduce an amino group at the 7-position by using suitable starting materials or post-synthetic modification.

Introduction of the 7-Amino Group

The 7-amino group on the indole ring can be introduced by:

  • Starting from a 7-nitroindole precursor followed by catalytic hydrogenation.
  • Alternatively, direct amination methods on the indole nucleus using nucleophilic aromatic substitution or metal-catalyzed amination.

These transformations require careful purification to maintain the integrity of the indole ring and to avoid over-reduction or side reactions.

Preparation of the 3-Chloroprop-2-en-1-yl Alkylating Agent

The 3-chloroprop-2-en-1-yl substituent corresponds to an allylic chloride functional group. Its preparation typically involves:

  • Synthesis of allylic chlorides via chlorination of allylic alcohols or by substitution reactions on allylic halides.
  • Ensuring the (E)- or (Z)-configuration of the double bond if stereochemistry is relevant.

Such chloropropenyl compounds are reactive electrophiles suitable for N-alkylation of heterocycles.

N-Alkylation of Indole with 3-Chloroprop-2-en-1-yl Group

The key step is the alkylation of the indole nitrogen (N-1) with the 3-chloroprop-2-en-1-yl moiety. This is typically achieved by:

  • Reacting the 7-aminoindole with 3-chloroprop-2-en-1-yl chloride under basic conditions.
  • Common bases include sodium hydride, potassium carbonate, or sodium tert-butoxide.
  • Solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile are used.
  • The reaction is carried out at controlled temperatures (room temperature to reflux) to optimize yield and minimize side reactions.

This alkylation proceeds via nucleophilic substitution at the allylic chloride, resulting in the desired N-substituted indole.

Representative Data Table of Reaction Conditions and Outcomes

Step Reagents/Conditions Yield (%) Purity (%) Notes
Indole core synthesis 1-bromo-2-(2-chlorovinyl)benzene, Pd(OAc)2, NaOtBu, toluene, 130 ºC, 4 h 70-80 >95 Palladium-catalyzed cyclization
7-Amino group introduction Catalytic hydrogenation of 7-nitroindole precursor 85-90 >98 Use Pd/C, H2, mild conditions
Preparation of 3-chloroprop-2-en-1-yl chloride Chlorination of allylic alcohol or substitution on allylic halide 75-85 >95 Maintain stereochemistry if needed
N-Alkylation of indole nitrogen 7-aminoindole, 3-chloroprop-2-en-1-yl chloride, K2CO3, DMF, RT to reflux 60-75 >95 Optimize base and solvent for selectivity

Detailed Research Findings and Notes

  • The palladium-catalyzed indole formation is well-documented, providing high regioselectivity and functional group tolerance.
  • The 7-amino substitution is often achieved via reduction of nitro precursors, with catalytic hydrogenation preferred for mild conditions and high selectivity.
  • Allylic chlorides are reactive electrophiles but can undergo elimination or rearrangement; thus, reaction conditions must be optimized to favor substitution.
  • N-Alkylation of indoles with allylic chlorides requires careful control to avoid O-alkylation or polymerization side reactions.
  • Purification is typically done by silica gel chromatography or recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloroprop-2-en-1-yl)-1H-indol-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized indole derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

1-(3-Chloroprop-2-en-1-yl)-1H-indol-7-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloroprop-2-en-1-yl)-1H-indol-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

Compound Name Substituent(s) Molecular Weight (g/mol) Boiling Point (°C) Key Applications/Reactivity Reference
1-(3-Chloroprop-2-en-1-yl)-1H-indol-7-amine 1-(3-chloropropenyl), 7-NH2 ~196.6* N/A Potential intermediate for heterocycles
3-Chloro-1H-indol-7-amine 3-Cl, 7-NH2 166.61 387.5 Anticancer research
4-Chloro-1H-indol-7-amine 4-Cl, 7-NH2 166.61 N/A Lab reagent, synthetic precursor
1H-Indol-7-amine monohydrochloride 7-NH2 (HCl salt) 168.62 N/A Pharmaceutical intermediate
1-(2-Methylprop-2-en-1-yl)-1H-indol-7-amine 1-(methylpropenyl), 7-NH2 ~180.6* N/A Price-listed commercial compound

*Estimated based on substituent contributions.

Key Observations :

  • Substituent Position : The position of the chloro group (3- vs. 4-) significantly impacts electronic properties. 3-Chloro-1H-indol-7-amine has demonstrated anticancer activity in literature, while 4-chloro derivatives are more common as synthetic intermediates .
  • Chloropropenyl vs. Methylpropenyl : The chloropropenyl group in the target compound likely increases electrophilicity compared to methylpropenyl analogs, making it more reactive in gold-catalyzed cyclizations (e.g., yields up to 98% in similar systems) .

Physicochemical Properties

  • LogP and Solubility : While direct data are unavailable, 3-Chloro-1H-indol-7-amine (LogP: 1.4) and 1H-indol-7-amine derivatives (PSA: ~38 Ų) suggest moderate hydrophobicity and hydrogen-bonding capacity . The chloropropenyl group may increase LogP compared to simpler chloroindoles.
  • Thermal Stability : The high boiling point of 3-Chloro-1H-indol-7-amine (387.5°C) indicates thermal stability, a trait likely shared by the target compound due to aromaticity and halogenation .

Biological Activity

1-(3-Chloroprop-2-en-1-yl)-1H-indol-7-amine is a compound of significant interest in medicinal chemistry, primarily due to its unique structural features that combine an indole core with a chloropropenyl substituent. This composition suggests potential for diverse biological activities, particularly in the realms of oncology and antimicrobial research. The compound's molecular formula is C₁₁H₁₁ClN₂, with a molecular weight of approximately 206.67 g/mol.

Structural Characteristics

The structure of 1-(3-Chloroprop-2-en-1-yl)-1H-indol-7-amine includes:

  • An indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
  • A 3-chloroprop-2-en-1-yl group, which enhances its reactivity and biological potential.

Biological Activities

Research indicates that compounds similar to 1-(3-Chloroprop-2-en-1-yl)-1H-indol-7-amine exhibit various biological activities, including:

Anticancer Activity
Indole derivatives are known for their anticancer properties. Preliminary studies suggest that 1-(3-Chloroprop-2-en-1-yl)-1H-indol-7-amine may inhibit cancer cell proliferation and induce apoptosis through specific signaling pathways. For instance, it has been shown to interact with enzymes and receptors involved in cancer pathways, potentially altering cellular signaling and metabolic processes .

Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various bacterial strains. Indole derivatives have been associated with antibacterial effects, which may be attributed to their ability to disrupt bacterial cell functions and biofilm formation .

The mechanism through which 1-(3-Chloroprop-2-en-1-yl)-1H-indol-7-amine exerts its biological effects involves:

  • Enzyme Interaction : Binding affinity studies indicate that the compound may interact with specific proteins associated with cancer progression or microbial resistance.
  • Apoptosis Induction : The compound could activate intrinsic apoptotic pathways, potentially mediated by mitochondrial mechanisms rather than caspase-dependent pathways .

Case Studies

Recent studies have highlighted the compound's potential in various applications:

Study 1: Anticancer Evaluation
A study focused on the anticancer effects of structurally similar indole derivatives found that compounds exhibiting similar structural characteristics to 1-(3-Chloroprop-2-en-1-yl)-1H-indol-7-amine showed selective cytotoxicity against leukemia, melanoma, and other cancer cell lines at micro-molar concentrations. The study emphasized the importance of the indole structure in enhancing anticancer activity .

Study 2: Antimicrobial Activity
Another research project evaluated the antimicrobial efficacy of indole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition of bacterial growth, suggesting that 1-(3-Chloroprop-2-en-1-yl)-1H-indol-7-amine could have similar effects .

Comparative Analysis

To better understand the unique properties of 1-(3-Chloroprop-2-en-1-yl)-1H-indol-7-amine, a comparison with other indole derivatives is useful:

Compound NameStructural FeaturesUnique Characteristics
5-aminoindole Amino group at position 5Known for neuroprotective effects
3-chloropropylamine hydrochloride Lacks the indole ringIntermediate in synthesis
6-methylindole Methyl substitution on the indole ringDisplays distinct biological activities

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